molecular formula C5H5NOS B075903 4-Methylthiazole-2-carbaldehyde CAS No. 13750-68-0

4-Methylthiazole-2-carbaldehyde

Cat. No.: B075903
CAS No.: 13750-68-0
M. Wt: 127.17 g/mol
InChI Key: NYMCQLLAIMUVSY-UHFFFAOYSA-N
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Description

4-Methylthiazole-2-carbaldehyde is an organic compound with the molecular formula C(_5)H(_5)NOS. It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its distinctive odor and is used in various chemical syntheses and industrial applications.

Scientific Research Applications

4-Methylthiazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the flavor and fragrance industry due to its distinctive odor.

Safety and Hazards

4-Methylthiazole-2-carbaldehyde may cause skin irritation, respiratory irritation, and serious eye irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

While specific future directions for 4-Methylthiazole-2-carbaldehyde are not detailed in the search results, thiazole derivatives, in general, have shown promising biological activities and molecular interactions, and could be further optimized for drug development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylthiazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate thioamides with α-haloketones. For instance, the reaction of 2-methylthioamide with α-chloroacetaldehyde under acidic conditions can yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: 4-Methylthiazole-2-carboxylic acid.

    Reduction: 4-Methylthiazole-2-methanol.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Comparison with Similar Compounds

    2-Methylthiazole: Similar in structure but lacks the aldehyde group.

    4-Methylthiazole-5-carbaldehyde: Similar but with the aldehyde group at a different position.

    Thiazole-2-carbaldehyde: Lacks the methyl group at the 4-position.

Uniqueness: 4-Methylthiazole-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct chemical reactivity and biological properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

4-methyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-3-8-5(2-7)6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMCQLLAIMUVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401370
Record name 4-Methylthiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13750-68-0
Record name 4-Methylthiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,3-thiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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